2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
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Overview
Description
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a complex organic compound that features a quinoxaline core fused with a pyrrolo[3,4-c]pyrrole ring system
Preparation Methods
The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like cesium carbonate in dimethyl sulfoxide.
Quinoxaline Formation: The final step involves the formation of the quinoxaline ring, which can be achieved through condensation reactions involving appropriate diamines and diketones.
Chemical Reactions Analysis
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride.
Scientific Research Applications
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand in receptor binding studies, particularly for sigma receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Mechanism of Action
The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline involves its interaction with specific molecular targets, such as sigma receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling and function .
Comparison with Similar Compounds
Similar compounds to 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline include:
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine: This compound has a pyrimidine ring instead of a quinoxaline ring and exhibits different binding affinities and biological activities.
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl(3-methoxypropyl)amine: This compound features an ethyl and methoxypropyl group, leading to variations in its chemical and physical properties.
Properties
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-6-16(7-3-1)11-24-12-17-14-25(15-18(17)13-24)21-10-22-19-8-4-5-9-20(19)23-21/h1-10,17-18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUHYKCRRMEXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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